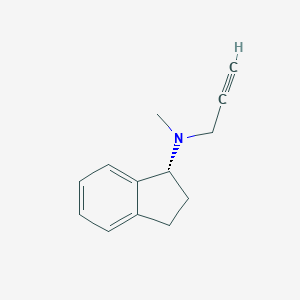

(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine

Übersicht

Beschreibung

(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Methyl-N-propargyl-1®-aminoindan primarily targets the Monoamine Oxidase (MAO) enzymes . These enzymes are involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, and thus play a crucial role in regulating mood and behavior.

Mode of Action

The compound interacts with its targets by inhibiting the activity of the MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain. The resulting changes include enhanced neurotransmission and improved mood and behavior.

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and degradation of monoamine neurotransmitters . The downstream effects of these changes include enhanced synaptic transmission and potential neuroprotective effects.

Pharmacokinetics

The pharmacokinetics of N-Methyl-N-propargyl-1®-aminoindan involve its absorption, distribution, metabolism, and excretion (ADME) . The compound is absorbed and distributed throughout the body, including the brain. It is metabolized primarily in the liver, and its metabolites are excreted in the urine. The compound’s ADME properties influence its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of N-Methyl-N-propargyl-1®-aminoindan’s action include increased levels of monoamine neurotransmitters in the brain . This increase can lead to enhanced neurotransmission and potential improvements in mood and behavior.

Biochemische Analyse

Biochemical Properties

N-Methyl-N-propargyl-1®-aminoindan plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to interact with monoamine oxidase (MAO) enzymes , which are crucial for neurotransmitter metabolism.

Cellular Effects

The effects of N-Methyl-N-propargyl-1®-aminoindan on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, N-Methyl-N-propargyl-1®-aminoindan exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-N-propargyl-1®-aminoindan change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N-Methyl-N-propargyl-1®-aminoindan vary with different dosages in animal models

Metabolic Pathways

N-Methyl-N-propargyl-1®-aminoindan is involved in various metabolic pathways It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of N-Methyl-N-propargyl-1®-aminoindan within cells and tissues are complex processes that involve various transporters and binding proteins

Biologische Aktivität

(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine, also known as N-Methyl-N-propargyl-1(R)-aminoindan, is an organic compound belonging to the indane class. This compound is characterized by a unique bicyclic structure and exhibits significant biological activity, particularly in the context of neuropharmacology. Its potential applications in treating neurodegenerative diseases and its interactions with neurotransmitter systems make it a subject of interest in medicinal chemistry.

- Molecular Formula : C₁₃H₁₅N

- Molecular Weight : 185.265 g/mol

- Chirality : The compound possesses a chiral center, making it optically active.

Biological Activity Overview

This compound has been studied primarily for its neuroprotective properties. It is believed to interact with various neurotransmitter receptors, particularly dopaminergic systems, which could have implications for treating conditions such as Parkinson's disease and other neurological disorders.

Research indicates that this compound may function as a monoamine oxidase B (MAO-B) inhibitor. MAO-B is an enzyme that catalyzes the oxidative deamination of primary and secondary amines, including neurotransmitters like dopamine. By inhibiting MAO-B, this compound may help increase dopamine levels in the brain, potentially alleviating symptoms associated with dopamine deficiency.

Interaction with Neurotransmitter Systems

Studies suggest that this compound may modulate several neurotransmitter pathways:

- Dopaminergic System : Enhances dopamine signaling by inhibiting its breakdown.

- Serotonergic System : May influence serotonin levels indirectly through its effects on MAO-B.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- Neuroprotective Effects : A study demonstrated that compounds structurally similar to this compound exhibited reduced neuronal apoptosis in models of ischemic injury, suggesting potential neuroprotective effects .

- Inhibition of Monoamine Oxidase : Experimental data indicated that this compound acts as a selective inhibitor of MAO-B, which is crucial for the metabolism of neuroactive amines .

- Behavioral Studies : Animal models treated with this compound showed improved motor function and reduced symptoms associated with dopaminergic deficits .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl-N-propargyl-1(R)-aminoindan | Indane | Contains a propargyl group instead of propynyl |

| N-Methylindole | Indole | Different heterocyclic structure |

| 1-Aminoindan | Indane | Lacks propynyl substitution |

Eigenschaften

IUPAC Name |

(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVGVHNFFZWQJU-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#C)[C@@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124192-87-6 | |

| Record name | N-Methyl-N-2-propynyl-1-indanamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N-methyl-N-2-propynyl-1-indanamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y7XS87IZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.